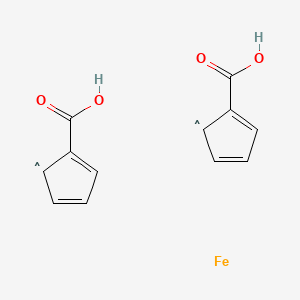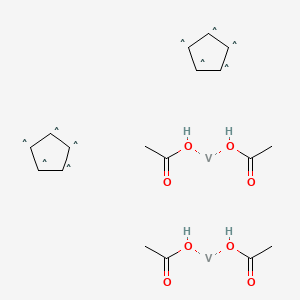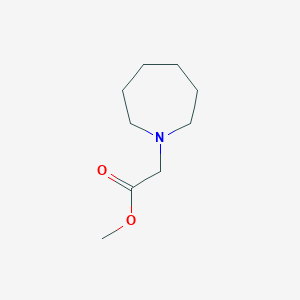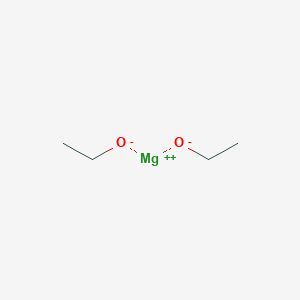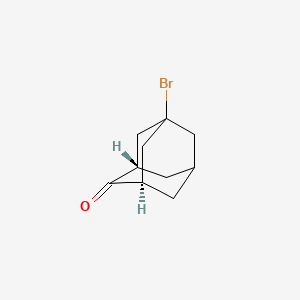
5-Bromo-2-adamantone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-adamantone is an organic compound belonging to the adamantane family. It is characterized by its unique tricyclic structure, which includes a bromine atom attached to the second carbon of the adamantane skeleton. This compound is known for its white crystalline solid form, with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It exhibits slight solubility in water and is primarily used in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-adamantone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the adamantane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-adamantone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-adamantanone derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: 2-adamantanone derivatives.
Reduction: 2-adamantanol.
Oxidation: 2-adamantanone carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-adamantone has diverse applications in scientific research:
Wirkmechanismus
The precise mechanism of action for 5-Bromo-2-adamantone remains incompletely understood. it is postulated that the compound functions as a proton donor. By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds . The molecular targets and pathways involved in these reactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Adamantanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-adamantone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Methyl-2-adamantanol: A derivative with a methyl group, showing different chemical behavior and uses.
Uniqueness
5-Bromo-2-adamantone is unique due to its bromine substitution, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C10H13BrO |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
(1R,3S)-5-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |
InChI-Schlüssel |
TXEWIOREYPSNRR-VZCHMASFSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Br |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


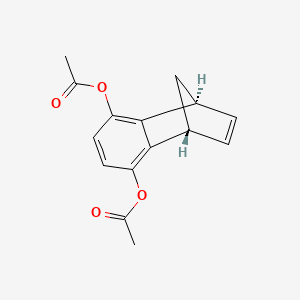
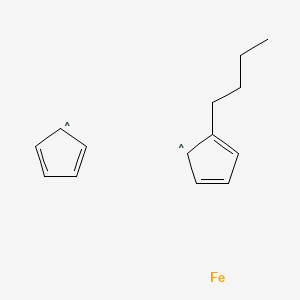
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)
